molecular formula C11H13BrN2O2 B1440460 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide CAS No. 1138443-06-7

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Katalognummer: B1440460
CAS-Nummer: 1138443-06-7
Molekulargewicht: 285.14 g/mol
InChI-Schlüssel: JIXRAPVRBOYMPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide (CAS 1138443-06-7) is a brominated benzamide derivative with the molecular formula C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol. Its structure features a bromoacetyl group attached to the amino position of a benzamide core, with dimethyl substituents on the amide nitrogen (Figure 1).

Synthesis: The compound is synthesized via condensation of 4-aminobenzamide derivatives with bromoacetyl bromide or similar reagents.

Applications:
While explicit biological data are absent in the provided evidence, the bromoacetyl group is a reactive electrophile, making it a candidate for covalent inhibitor design in medicinal chemistry.

Eigenschaften

IUPAC Name

4-[(2-bromoacetyl)amino]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXRAPVRBOYMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Primary Preparation Method

The most commonly reported preparation method for 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide involves the acylation of 4-amino-N,N-dimethylbenzamide with bromoacetyl bromide. This reaction is a nucleophilic substitution where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of bromoacetyl bromide.

Key steps and conditions:

Step Description Reagents/Conditions
1 Starting material: 4-amino-N,N-dimethylbenzamide Commercially available or synthesized separately
2 Acylation reaction Bromoacetyl bromide as acylating agent
3 Solvent Typically anhydrous solvents such as dichloromethane or chloroform
4 Temperature control Reaction often performed at low temperature (0–5 °C) to control reactivity
5 Base addition (optional) Triethylamine or another organic base to scavenge HBr formed during reaction
6 Work-up Standard aqueous work-up, extraction, and purification by recrystallization or chromatography

This method is scalable for industrial production using large reactors with precise temperature control to optimize yield and purity.

Reaction Mechanism Insights

  • The amino group of 4-amino-N,N-dimethylbenzamide attacks the carbonyl carbon of bromoacetyl bromide.
  • This leads to the formation of an amide bond, attaching the bromoacetyl moiety.
  • The reaction generates hydrogen bromide (HBr) as a by-product, which is neutralized by the base if used.
  • The bromoacetyl group introduces a reactive electrophilic site for further biochemical applications.

Alternative Synthetic Routes and Related Compounds

While direct acylation is the primary method, related synthetic approaches for halogenated benzamide derivatives have been reported, which may offer insights or alternative pathways:

Method Description Starting Material Key Reagents/Steps Reference
One-pot synthesis of halogenated N,N-dimethylbenzamides 2-amino-3-methylbenzoic acid Conversion to benzoxazine dione intermediate, aminolysis, then electrophilic aromatic substitution using N-bromosuccinimide (NBS)

This method involves multi-step transformations in one pot, but it is more applicable for halogenation on the aromatic ring rather than direct bromoacetylation on the amino group.

Data Summary Table: Preparation of this compound

Parameter Details
Starting material 4-amino-N,N-dimethylbenzamide
Acylating agent Bromoacetyl bromide
Solvent Anhydrous dichloromethane or chloroform
Temperature 0–5 °C (low temperature)
Base (optional) Triethylamine or equivalent
Reaction type Nucleophilic acyl substitution
Work-up Aqueous extraction, purification by recrystallization or chromatography
Scale Laboratory to industrial scale
Yield Typically high, depending on conditions

Research Findings and Practical Considerations

  • The reaction is straightforward and typically affords high yields under controlled conditions.
  • The presence of the bromoacetyl group enables covalent bonding to nucleophilic residues in proteins, making this compound valuable in biochemical assays.
  • Industrial scale synthesis emphasizes temperature control and efficient removal of HBr to prevent side reactions.
  • Purification techniques such as recrystallization or chromatographic methods ensure the compound's purity for sensitive biological applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a carboxylic acid derivative .

Wissenschaftliche Forschungsanwendungen

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-(2-nitrophenyl)benzamide

Structure: Features a nitro group at the ortho position of the aniline ring instead of the dimethylamino group. Synthesis: Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile . Key Differences:

  • The nitro group enhances hydrogen-bonding interactions in crystal packing compared to the dimethylamino group.
  • Higher polarity due to the nitro substituent may reduce membrane permeability relative to the dimethylated analog.
Property 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide 4-Bromo-N-(2-nitrophenyl)benzamide
Molecular Weight 285.14 g/mol 321.12 g/mol
Functional Groups Bromoacetyl, dimethylamide Bromobenzamide, nitro
Crystallography Not reported Two molecules per asymmetric unit

4-[(2-Bromoacetyl)amino]-N-butylbenzamide

Structure : Substitutes the dimethylamide with a butyl group (CAS 1138442-71-3, C₁₃H₁₇BrN₂O₂).
Key Differences :

  • The butyl chain increases lipophilicity (LogP ~2.4 vs. ~1.5 estimated for the dimethyl analog), enhancing lipid solubility .
  • Bulkier substituents may sterically hinder interactions with biological targets.
Property This compound 4-[(2-Bromoacetyl)amino]-N-butylbenzamide
Molecular Weight 285.14 g/mol 313.19 g/mol
Rotatable Bonds 4 6
Hydrogen Bond Donors 2 2

4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide

Structure : Incorporates ethyl and naphthyl groups (CAS 1138443-38-5, C₂₁H₁₉BrN₂O₂).
Key Differences :

  • Higher molecular weight (411.29 g/mol) and density (1.449 g/cm³) suggest reduced solubility in aqueous media .
Property This compound 4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide
Boiling Point Not reported 619.6°C (predicted)
pKa ~12 (estimated) 12.05

N,N-Dimethylbenzamide Derivatives with Piperazine Moieties

Example: 2-(3-{4-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazin-1-yl}propylamino)-N,N-dimethylbenzamide (). Key Differences:

  • Piperazine groups confer basicity (pKa ~8–10) and enhance solubility in acidic environments.
  • These derivatives exhibit α1-adrenergic receptor antagonism, highlighting the role of substituents in modulating biological activity .

Reactivity

  • The bromoacetyl group enables covalent binding to nucleophilic residues (e.g., cysteine), a feature absent in non-brominated analogs like 4-hydroxy-N,N-dimethylbenzamide ().
  • Dimethyl groups reduce steric hindrance compared to bulkier substituents (e.g., naphthyl), facilitating reaction kinetics.

Biologische Aktivität

4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈BrN₂O
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 611-74-5

The compound features a bromoacetyl group attached to an amino group, which is further substituted with dimethyl and benzamide moieties. This structural configuration is significant for its interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Histone Deacetylase Inhibition :
    • Compounds in this class have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, studies have reported that certain benzamide derivatives can resensitize cancer cells to chemotherapy by modulating gene expression through HDAC inhibition .
  • Pro-apoptotic Effects :
    • The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Benzamide derivatives are known to possess antifungal activities, suggesting a potential use in treating infections caused by resistant fungal strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial effects.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

In Vitro Studies

A study conducted on benzamide analogs demonstrated that compounds with similar structures exhibited significant anti-proliferative effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 0.051 μM to 0.057 μM for selective HDAC inhibitors derived from these analogs .

Data Table of Biological Activities

Activity TypeCompound TestedIC50 Value (μM)Reference
HDAC InhibitionThis compound0.057
Antifungal ActivityBenzamide DerivativesVaries
Pro-apoptotic EffectSimilar Benzamide AnalogNot specified

Q & A

Basic: What are the standard synthetic routes for 4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide?

Methodological Answer:
The compound is typically synthesized via sequential functionalization of the benzamide core. A common approach involves:

Amination : Reacting 4-amino-N,N-dimethylbenzamide with bromoacetyl bromide in the presence of a base (e.g., DIPEA) to introduce the bromoacetyl group.

Purification : Isolation via column chromatography or recrystallization (e.g., using chloroform/hexane systems).
Alternative routes may involve coupling bromoacetic acid derivatives to pre-functionalized benzamide intermediates using activating agents like EDC/HOBt .
Key Data :

  • Yield optimization: ~48–90% depending on reaction conditions (e.g., solvent, temperature) .
  • Critical step: Maintaining anhydrous conditions to avoid hydrolysis of the bromoacetyl group.

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves multi-modal analytical techniques:

¹H/¹³C NMR :

  • Aromatic protons: δ 7.2–7.5 ppm (para-substituted benzene).
  • Bromoacetyl CH2: δ ~3.8–4.2 ppm (split due to coupling with adjacent bromine).
  • N,N-dimethyl groups: δ ~2.9–3.1 ppm .

LCMS/HRMS :

  • Expected [M+H]+: ~297.03 (C11H12BrN2O2).
  • Fragmentation patterns confirm bromine loss (e.g., m/z 217 [M-Br]+) .

XRD : For crystalline derivatives, unit cell parameters (e.g., space group P21/c) validate molecular geometry .

Basic: What are the solubility properties, and how do they influence experimental design?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water.
  • Experimental Design Considerations :
    • Use DMSO for stock solutions (≤10 mM) to prevent precipitation.
    • Avoid aqueous buffers with high ionic strength, which may induce aggregation.
    • For in vitro assays, confirm solubility under physiological pH using dynamic light scattering (DLS) .

Advanced: How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromoacetyl moiety is a potent electrophile due to:

Electron-Withdrawing Effects : The carbonyl group polarizes the C-Br bond, enhancing susceptibility to nucleophilic attack (e.g., by thiols or amines).

Applications :

  • Bioconjugation : Covalent binding to cysteine residues in proteins for inhibitor studies.
  • Probe Synthesis : Reaction with propargylamine (via click chemistry) to generate fluorescent tags .
    Optimization Tip : Replace bromine with less reactive leaving groups (e.g., chloroacetyl) to modulate reaction rates .

Advanced: What strategies stabilize this compound given the lability of the bromoacetyl group?

Methodological Answer:

Storage :

  • Anhydrous conditions (desiccated, under nitrogen).
  • Low temperature (–20°C) in amber vials to prevent light-induced degradation.

Synthetic Modifications :

  • Introduce steric hindrance (e.g., ortho-methyl groups) to slow hydrolysis.
  • Use prodrug approaches (e.g., ester-protected derivatives) for in vivo studies .
    Stability Data :

  • Half-life in PBS (pH 7.4): ~2–4 hours at 25°C.

Advanced: How is this compound utilized in synthesizing kinase inhibitors or enzyme probes?

Methodological Answer:
The bromoacetyl group enables covalent inhibition of enzymes with nucleophilic active sites (e.g., kinases, PARP):

Kinase Inhibitor Design :

  • Target cysteine residues in ATP-binding pockets (e.g., TYK2 inhibitors).
  • Example: Analogous compounds show IC50 values <100 nM in enzymatic assays .

Enzyme Probes :

  • Conjugate with fluorophores (e.g., Cy5) for cellular imaging.
  • Validate target engagement using competitive activity-based protein profiling (ABPP) .

Advanced: What metabolic pathways are observed for benzamide derivatives in vivo?

Methodological Answer:
Key metabolic pathways include:

N-Acetylation : Common in hepatic microsomes, leading to inactive metabolites.

Oxidative Metabolism : CYP450-mediated hydroxylation of the benzene ring.

Mitigation Strategies :

  • Introduce methyl groups ortho to the amino group to block acetylation (e.g., ED50 improved from 1.7 mg/kg to 5.6 mg/kg in anticonvulsant studies) .
    Data : Plasma half-life of non-acetylated analogs: >6 hours vs. <2 hours for parent compounds.

Advanced: How are structure-activity relationships (SARs) evaluated for analogs of this compound?

Methodological Answer:

SAR Workflow :

  • Synthesis : Systematic variation of substituents (e.g., halogen replacement, alkyl chain length).
  • In Vitro Assays : Measure IC50 against target enzymes (e.g., PARP-1 inhibition via fluorescence polarization).
  • Computational Modeling : Docking studies (e.g., Glide SP) to predict binding modes.

Case Study :

  • Trifluoromethyl substitution at the benzamide para position increased lipophilicity (logP from 2.1 to 3.4) and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.